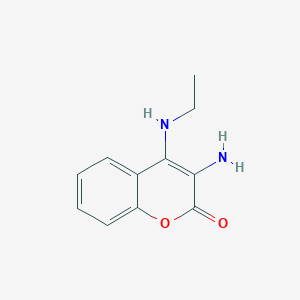

![molecular formula C19H16N2O2 B5551626 N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

N-[4-(benzyloxy)phenyl]isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(benzyloxy)phenyl]isonicotinamide is a derivative of isonicotinamide, a compound that has been extensively studied for its various chemical and biological properties. It has been a subject of interest in the field of medicinal chemistry, particularly for its potential as an inhibitor of certain enzymes like xanthine oxidase.

Synthesis Analysis

The synthesis of N-[4-(benzyloxy)phenyl]isonicotinamide derivatives involves multiple steps, including introduction of various functional groups to optimize biological activity. For instance, Zhang et al. (2019) synthesized a series of N-phenylisonicotinamide derivatives as novel xanthine oxidase inhibitors, demonstrating the use of structure-based drug design strategies to improve potency (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of N-[4-(benzyloxy)phenyl]isonicotinamide is characterized by the presence of a benzyl group and a phenyl group attached to isonicotinamide. This structure has been the basis for creating various derivatives with targeted biological activities, as demonstrated in the synthesis studies.

Chemical Reactions and Properties

Isonicotinamide derivatives, including N-[4-(benzyloxy)phenyl]isonicotinamide, often participate in hydrogen bonding and other noncovalent interactions, which are crucial for their biological activities. For example, studies like those conducted by Dubey and Desiraju (2014) and Patterson et al. (2015) explore these interactions in detail (Dubey & Desiraju, 2014); (Patterson et al., 2015).

Physical Properties Analysis

The physical properties of N-[4-(benzyloxy)phenyl]isonicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular forces. Studies like those by Kumar et al. (2004) and Tzeng et al. (2016) provide insights into these aspects (Kumar et al., 2004); (Tzeng et al., 2016).

科学的研究の応用

Enzyme Inhibition and Antitumor Activity

A novel scaffold containing N-[4-(benzyloxy)phenyl]isonicotinamide derivatives was identified as an inhibitor of the hSIRT1 enzyme. The most potent compound in this series exhibited significant inhibition of SIRT1 activity and demonstrated dose-dependent antitumor effects in breast cancer cell lines, suggesting potential applications in cancer treatment (Alvala et al., 2012).

Hydrogel Formation

Research on derivatives of isonicotinic acid, including N-[4-(benzyloxy)phenyl]isonicotinamide, showed that certain amides can act as efficient hydrogelators. Only specific derivatives formed hydrogels, highlighting their potential in creating novel materials for biomedical applications (Kumar et al., 2004).

Xanthine Oxidase Inhibition

Derivatives of N-[4-(benzyloxy)phenyl]isonicotinamide were evaluated as novel xanthine oxidase inhibitors. These derivatives, especially those with a tetrazole moiety, demonstrated significant inhibitory effects, presenting a promising direction for the treatment of conditions like gout (Zhang et al., 2019).

Anion Binding and Molecular Recognition

Compounds based on N-[4-(benzyloxy)phenyl]isonicotinamide have been studied for their ability to bind anions in aqueous solutions, creating a hydrophobic microenvironment that favors hydrogen bonding interactions. This property can be utilized in designing sensors and devices for environmental monitoring and healthcare applications (Yang et al., 2008).

Antibacterial Activity

Studies have also explored the synthesis of N-[4-(benzyloxy)phenyl]isonicotinamide derivatives for their antibacterial activity, indicating potential uses in developing new antimicrobial agents (Ramachandran, 2017).

Fluorescent Probe Development

A fluorescent probe based on N-[4-(benzyloxy)phenyl]isonicotinamide was synthesized for sensing pH in biological systems. This probe shows promise for intracellular pH monitoring, contributing to our understanding of cellular processes and diseases (Jiao et al., 2019).

特性

IUPAC Name |

N-(4-phenylmethoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-6-8-18(9-7-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQLUKOGBLASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]pyridine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

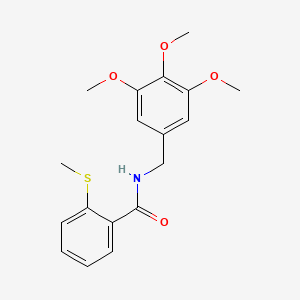

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

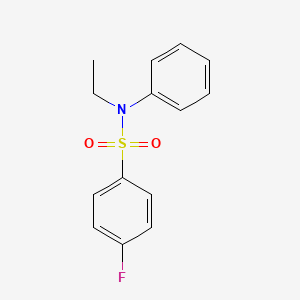

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)